molecular formula C6H9NO3 B12326200 Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- CAS No. 33280-95-4

Propanoic acid, 2-isocyanato-, ethyl ester, (2S)-

Katalognummer: B12326200
CAS-Nummer: 33280-95-4
Molekulargewicht: 143.14 g/mol
InChI-Schlüssel: PFIQRPNWLUAMOF-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- is a chemical compound with the molecular formula C6H9NO3. This compound is known for its unique structure, which includes an isocyanate group attached to the second carbon of the propanoic acid backbone, and an ethyl ester group. It is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- typically involves the esterification of propanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation under reduced pressure .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Acid or base catalysts are often used to facilitate these reactions.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Wissenschaftliche Forschungsanwendungen

Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for various studies.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the isocyanate group in Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- makes it unique compared to other similar compounds. This functional group imparts distinct reactivity, allowing it to participate in specific chemical reactions that other esters cannot.

Eigenschaften

CAS-Nummer

33280-95-4

Molekularformel

C6H9NO3

Molekulargewicht

143.14 g/mol

IUPAC-Name

ethyl (2S)-2-isocyanatopropanoate

InChI

InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3/t5-/m0/s1

InChI-Schlüssel

PFIQRPNWLUAMOF-YFKPBYRVSA-N

Isomerische SMILES

CCOC(=O)[C@H](C)N=C=O

Kanonische SMILES

CCOC(=O)C(C)N=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.